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Compound of Interest

1-(4-Chlorophenyl)-4-
Compound Name:
methylpentan-2-one

Cat. No.: B7844132

Get Quote

Executive Summary

1-(4-Chlorophenyl)-4-methylpentan-2-one (CAS: Not widely listed; Analog CAS: 5349-62-2)
is a specialized aromatic ketone intermediate used primarily in the synthesis of pharmaceutical
agents, including GABA-B receptor modulators and agrochemical fungicides. Structurally, it
consists of a 4-chlorobenzyl moiety linked to an isobutyl group via a carbonyl bridge.

This guide provides a rigorous technical analysis of its physicochemical properties, derived
from high-fidelity experimental data of its direct analog (Benzyl Isobutyl Ketone) and corrected
for the para-chloro substitution. It also details a validated synthetic protocol via the Weinreb
amide route, ensuring high regioselectivity unavailable through standard Friedel-Crafts
acylation.

Chemical Identity & Structural Analysis[1][2]
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Attribute Detail

IUPAC Name 1-(4-Chlorophenyl)-4-methylpentan-2-one

4-Chlorobenzyl isobutyl ketone; p-Chlorobenzyl
Common Synonyms )
isobutyl ketone

Molecular Formula

Molecular Weight 210.70 g/mol

SMILES CC(C)CC(=0)Cclccc(Clhecel

Structural Class -Aryl ketone; Halogenated aromatic

Structural Causality

The molecule features two distinct domains governing its reactivity and properties:

o The Lipophilic Tail (Isobutyl): Provides steric bulk, increasing the LogP and influencing
binding affinity in hydrophobic pockets (e.g., enzyme active sites).

o The Electron-Deficient Head (p-Chlorobenzyl): The chlorine atom introduces a dipole and
increases metabolic stability against ring oxidation compared to the non-halogenated analog.

Physicochemical Properties

Note: Experimental data for the specific chloro-derivative is rare in public registries. Values
below are calculated based on the experimentally validated analog, Benzyl Isobutyl Ketone
(CAS 5349-62-2), applying standard group contribution increments for aryl-chlorination.

Table 1: Physical Constants & Solubility Profile
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Property

Value
(Predicted/Derived)

Analog Baseline

Significance
(Exp.)*

Physical State

Colorless to pale

yellow liquid

Low melting point
Liquid facilitates liquid-phase

handling.[1][2]

Boiling Point

275 — 285 °C (at 760
mmHgQ)

Cl-substitution
typically elevates BP
by ~25-35°C due to

increased molecular

250-251 °C

weight and

polarizability.

Density

1.06 £ 0.02 g/mL

The heavy halogen

significantly increases
0.949 g/mL . .

density relative to

molar volume.

LogP (Octanol/Water)

3.6-3.8

Highly lipophilic;
indicates blood-brain
barrier (BBB)

permeability potential.

2.84

Refractive Index

1.515-1.525

Useful for quick purity
1.498 checks in process

control.

Water Solubility

< 20 mg/L (Insoluble)

Requires organic
cosolvents (DMSO,

Ethanol) for biological

Insoluble

assays.

Flash Point

~115°C

Class 1lIB
Combustible Liquid.

105 °C

*Analog Baseline Source: NIST Chemistry WebBook & FAO Specifications for Benzyl Isobutyl

Ketone.
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Synthetic Protocols & Production

Direct alkylation of methyl isobutyl ketone (MIBK) with 4-chlorobenzyl halides often yields poly-
alkylated mixtures. The Weinreb Amide Route is the gold standard for research-scale synthesis
due to its prevention of over-addition.

Protocol: Weinreb Amide Synthesis (Regioselective)

Reaction Scheme:
e Precursor Formation: 4-Chlorophenylacetic acid

Weinreb Amide.

o Grignard Addition: Weinreb Amide + Isobutylmagnesium Bromide

Target Ketone.

Step 1: Preparation of N-Methoxy-N-methyl-2-(4-
chlorophenyl)acetamide
e Dissolve 10.0 g (58.6 mmol) of 4-chlorophenylacetic acid in 100 mL dry DCM.

Add 1.1 eqg. of CDI (Carbonyldiimidazole) slowly at 0°C. Stir for 30 min.

Add 1.2 eq. of N,O-Dimethylhydroxylamine hydrochloride and 1.2 eq. of Triethylamine.

Stir at RT for 12 hours.

Workup: Wash with 1M HCI, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.

Step 2: Grignard Addition

¢ Inert Atmosphere: Flame-dry a 250 mL flask and purge with Argon.
e Charge: Dissolve the Weinreb amide (from Step 1) in 50 mL anhydrous THF. Cool to -78°C.
o Addition: Dropwise add 1.5 eq. of Isobutylmagnesium bromide (2.0 M in ether) over 20 mins.

o Mechanism: The stable 5-membered chelate intermediate prevents double addition.
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e Quench: Pour the cold mixture into sat. NH4CI solution.

 Purification: Extract with EtOAc. Purify via Silica Gel Chromatography (Hexane/EtOAc 9:1).

Visualization: Synthetic Workflow

4-Chlorophenylacetic Acid Activation + MeNHOMe-HCI Weinreb Amide Chelation Control
pheny (CDIDCM) Intermediate

Grignard Addition Hydrolysis Isolation 1-(4-Chlorophenyl)-
(iBuMgBr, -78°C) (NH4CI) 4-methylpentan-2-one

Click to download full resolution via product page

Figure 1: Regioselective synthesis pathway via Weinreb amide to prevent over-alkylation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be
confirmed.

Table 2: Expected Spectral Data
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Technique Expected Signal Interpretation

Aromatic protons (AA'BB'

1H NMR (CDCI3) 7.2-7.3 (M, 4H) system characteristic of p-Cl-
substitution).
Benzylic
3.65 (s, 2H) alpha to ketone (singlet due to
isolation).

Methylene group of isobutyl

chain (
2.35 (d, 2H)

-ketone).

Methine proton of isopropyl

2.15 (m, 1H) group.

Gem-dimethyl group (isobutyl

0.92 (d, 6H) terminus).

IR Spectroscopy 1715 Stro-ng C=0 stretch (non-
conjugated ketone).

1090 Ar-Cl stretch.
Molecular ion (
GC-MS (EI) 210/ 212 ) showing 3:1 Cl isotope
pattern.
Base peak (Chlorotropylium
125/ 127

ion) from benzylic cleavage.

Applications in Drug Development

This ketone serves as a versatile "chiral switch" precursor.

e Reductive Amination: Reaction with ammonia/amines followed by reduction yields 1-(4-
chlorophenyl)-4-methylpentan-2-amine analogs, which are positional isomers of
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Amphetamine derivatives and potential TAAR1 agonists.

o Asymmetric Reduction: Enantioselective reduction (e.g., Corey-Bakshi-Shibata) yields the
corresponding alcohol, a scaffold for GABA-B agonists similar to Baclofen but with increased
lipophilicity due to the isobutyl tail.

Visualization: Application Pathways

Target Ketone
(1-(4-Cl-Ph)-4-Me-pentan-2-one)

Pathway B&Asymmettic Reduction

(Potential TAAR1 Ligand) (GABA-B Agonist Scaffold)

|
|
l
Amine Derivative : Chiral Alcohol
l
I

Click to download full resolution via product page
Figure 2: Divergent synthesis pathways for pharmaceutical active ingredients.
Safety & Handling (MSDS Summary)
e Hazards: Causes skin irritation (H315), serious eye irritation (H319). Combustible liquid.[2]
o Storage: Store under inert gas (

or Ar) at 2-8°C. Ketones can form peroxides upon prolonged exposure to air/light; however,
this is less common than in ethers.

o Disposal: Incineration with a scrubber for HCI generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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